molecular formula C20H24N2O3 B2561297 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide CAS No. 1705037-11-1

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Cat. No.: B2561297
CAS No.: 1705037-11-1
M. Wt: 340.423
InChI Key: IFQRMRQNYYANPX-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, base catalysts (e.g., sodium hydroxide, potassium carbonate)

Major Products Formed

    Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. One of the primary targets is indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. By inhibiting IDO, this compound can modulate immune responses and exhibit anti-inflammatory and anticancer effects . Additionally, its interaction with other cellular receptors and enzymes can contribute to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its ability to modulate IDO activity and its potential therapeutic applications set it apart from other indole derivatives .

Properties

IUPAC Name

2-ethoxy-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-25-19-7-5-4-6-16(19)20(24)21-13-18(23)15-8-9-17-14(12-15)10-11-22(17)2/h4-9,12,18,23H,3,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQRMRQNYYANPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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